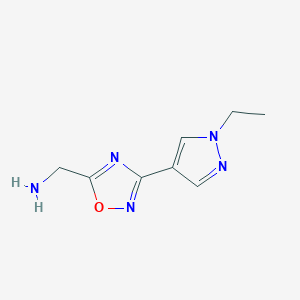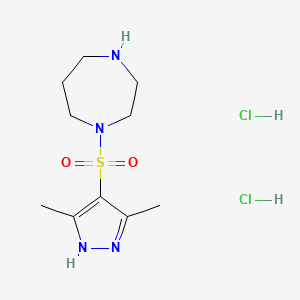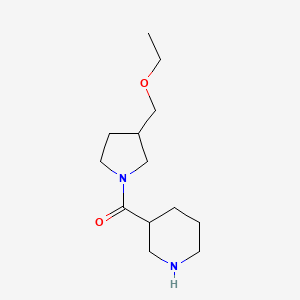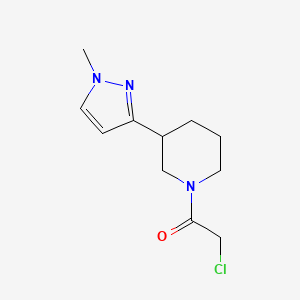
2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)ethan-1-ol
説明
2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)ethan-1-ol, also known as 2-EEMPO, is an organic compound belonging to the class of pyrrolidines. It is a colorless liquid with a characteristic odor. 2-EEMPO has been studied extensively in recent years due to its potential applications in the fields of medicine and biochemistry.
科学的研究の応用
Mechanisms and Kinetics in Chemical Reactions
Research on related compounds has explored their roles in chemical reactions, including dehydrogenation processes and mechanisms of bond cleavage in lignin model compounds, suggesting potential applications in chemical synthesis and material processing. For instance, studies on the acidolysis of lignin model compounds indicate the importance of the γ-hydroxymethyl group in the reaction mechanism, highlighting how modifications in chemical structures can influence reaction pathways and outcomes (T. Yokoyama, 2015).
Environmental Implications of Chemical Compounds
Investigations into the environmental fate and effects of chemical compounds, such as surfactants and solvents, provide insights into how similar compounds might interact with ecosystems. For example, comprehensive studies on surfactants like alcohol ethoxylates and their biodegradation, aquatic toxicity, and environmental risk assessments suggest a framework for understanding the environmental safety of related chemical compounds (C. Cowan-Ellsberry et al., 2014).
Biocompatibility and Medical Applications
Research on the blood compatibility of polymers, such as poly(2-methoxyethyl acrylate) (PMEA), and their interaction with water structures at interfaces, suggests potential applications in biomedical materials. These studies indicate that certain water structures in hydrated polymers can significantly impact their compatibility with biological components, a principle that might extend to the biocompatibility of other compounds with similar properties (Masaru Tanaka & A. Mochizuki, 2010).
Flame Retardants and Safety Materials
The review on novel brominated flame retardants in indoor environments discusses the occurrence, risks, and research gaps of these compounds in various matrices. It emphasizes the need for further research on their occurrence, environmental fate, and toxicity, indicating potential applications in safety materials and the need for environmental assessments of similar compounds (E. A. Zuiderveen et al., 2020).
特性
IUPAC Name |
2-(3-ethoxy-4-methoxypyrrolidin-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-3-13-9-7-10(4-5-11)6-8(9)12-2/h8-9,11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFDUQAGOOJQNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OC)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-methylimidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride](/img/structure/B1478087.png)


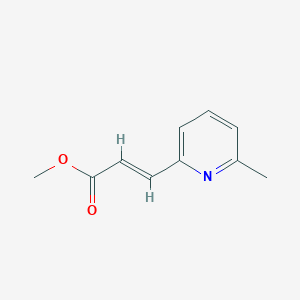
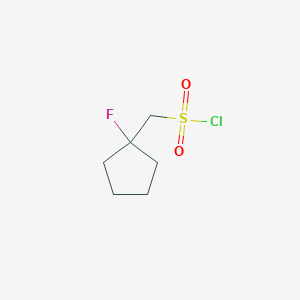
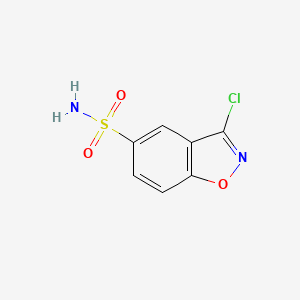
![2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride](/img/structure/B1478095.png)
![4-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]piperidine dihydrochloride](/img/structure/B1478096.png)
